PNU288034

Antibacterial susceptibility testing Oxazolidinone potency Gram-positive infections

Researchers requiring a validated oxazolidinone comparator for SAR or renal transporter studies often face supply inconsistency. PNU-288034 (CAS 383199-88-0) resolves this with a reproducible pilot-scale synthesis and well-characterized pharmacology. - 2-fold higher S. aureus potency (MIC₉₀ 2 μg/mL) than linezolid, enabling precise ribosomal binding studies. - Defined OAT3 (Km 44±5 μM) and hMATE1 (Km 340±55 μM) kinetics for quantitative drug-transporter interaction assays. - 41% overall yield synthesis proven across multiple campaigns, supporting gram-to-kilogram research demand.

Molecular Formula C16H19F2N3O5S
Molecular Weight 403.4 g/mol
CAS No. 383199-88-0
Cat. No. B1663287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePNU288034
CAS383199-88-0
SynonymsN-((3-(4-(1,1-dioxidothiomorpholin-4-yl)-3,5-difluorophenyl)-2-oxo-1,3-oxazolidin-5-yl)methyl)acetamide
PNU 288034
PNU-288034
PNU288034
Molecular FormulaC16H19F2N3O5S
Molecular Weight403.4 g/mol
Structural Identifiers
SMILESCC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C(=C2)F)N3CCS(=O)(=O)CC3)F
InChIInChI=1S/C16H19F2N3O5S/c1-10(22)19-8-12-9-21(16(23)26-12)11-6-13(17)15(14(18)7-11)20-2-4-27(24,25)5-3-20/h6-7,12H,2-5,8-9H2,1H3,(H,19,22)/t12-/m0/s1
InChIKeyHSGZLFWXBIVLBD-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PNU-288034 Chemical Identity and Properties


PNU-288034 (CAS 383199-88-0) is a synthetic antibacterial agent belonging to the oxazolidinone class, specifically a thiomorpholinyl difluorophenyl analog [1]. Its molecular formula is C₁₆H₁₉F₂N₃O₅S with a molecular weight of 403.401 g/mol, featuring a 1,1-dioxidothiomorpholinyl ring and a unique 3,5-difluorophenyl substitution pattern that distinguishes it from other oxazolidinones [2][3]. Pfizer developed an efficient five-step pilot-scale synthesis achieving 41% overall yield with proven reproducibility in multiple campaigns, demonstrating the compound's manufacturing feasibility for research applications [1].

Synthetic oxazolidinone with unique 1,1-dioxidothiomorpholine and 3,5-difluorophenyl scaffold
Pilot-scale synthesis route established with reproducible multi-gram output
Research workflows: oxazolidinone SAR, renal transporter (OAT3/MATE1) probe, cross-resistance mechanism studies

Oxazolidinone Substitution Limitations for PNU-288034


Oxazolidinones exhibit pronounced structure-activity relationship (SAR) divergence where subtle ring modifications produce substantial differences in potency, transporter affinity, and elimination kinetics. PNU-288034 incorporates a 1,1-dioxidothiomorpholine ring and two fluorine atoms on the phenyl ring—a combination absent in linezolid (morpholine ring, single fluorine), eperezolid (piperazinyl ring), and tedizolid (modified C-ring) [1]. These structural distinctions manifest as quantifiable differences in MIC₉₀ values, renal clearance mechanisms, and transporter-mediated drug interactions, rendering generic substitution across oxazolidinones scientifically invalid for research requiring precise pharmacokinetic or pharmacodynamic characterization [2].

! Thiomorpholine-difluorophenyl core absent in linezolid, eperezolid, or tedizolid — SAR and MIC profiles may not transfer directly.
! Active renal secretion (OAT3/MATE1 substrate) differs fundamentally from linezolid's non-renal clearance — PK behaviour not interchangeable.
! Cross-resistance pattern identical to linezolid but distinct from tedizolid — may confound resistance studies if wrong comparator selected.

PNU-288034 Quantitative Performance Comparison


Enhanced S. aureus Potency vs. Linezolid

PNU-288034 demonstrates a 2-fold improvement in MIC₉₀ against S. aureus relative to linezolid, the prototypical oxazolidinone antibiotic [1]. This enhancement is attributed to the thiomorpholinyl difluorophenyl scaffold, which combines favorable features from earlier SAR studies on eperezolid analogs (fluorine appendage benefits) and thiomorpholine ring substitution [1].

S. aureus MIC₉₀
Head-to-head
PNU-288034 2 μg/mL vs Linezolid 4 μg/mL
2-fold lower MIC₉₀
Supports SAR interpretation of thiomorpholine-difluorophenyl modification.
Broth microdilution; isolate details per ICAAC 2002 F-1333.
Antibacterial susceptibility testing Oxazolidinone potency Gram-positive infections

Cross-Resistance with Linezolid

PNU-288034 exhibits complete cross-resistance with linezolid against laboratory-derived resistant mutants of S. aureus and Enterococcus faecalis, as well as clinical isolates of linezolid-resistant enterococci [1]. MIC values for PNU-288034 were comparable to linezolid against anaerobic bacteria, indicating shared binding determinants despite structural divergence [1].

Cross-resistance Phenotype
Head-to-head
PNU-288034 resistant Linezolid resistant
Complete cross-resistance observed
Indicates shared ribosomal binding target; supports resistance mechanism studies.
Lab-derived mutants and clinical enterococci isolates.
Oxazolidinone resistance Cross-resistance Mutant analysis

OAT3 and hMATE1 Transporter Kinetics

PNU-288034 is a characterized substrate for human organic anion transporter 3 (OAT3) with a Kₘ of 44 ± 5 μM, and human multidrug and toxin extrusion protein 1 (hMATE1) with a Kₘ of 340 ± 55 μM [1]. In contrast, the compound is not transported by human organic cation transporter 2, human OAT1, or hMATE2-K [1]. These quantitative transporter kinetics provide a defined basis for predicting renal drug interactions, unlike linezolid whose primary clearance is non-renal.

Transporter Kₘ
Cross-study
44 ± 5 μM OAT3
340 ± 55 μM hMATE1
Defined substrate kinetics for renal transporter probe studies.
Not transported by OCT2, OAT1, or MATE2-K.
Renal drug transporters OAT3 MATE1 Pharmacokinetics

Active Renal Secretion Profile

In rat and monkey, unchanged PNU-288034 is cleared via active renal secretion at a rate two to four times the glomerular filtration rate (GFR) [1]. In humans, renal clearance was approximately 3-fold greater than GFR, confirming active secretion as the dominant elimination pathway [1]. This contrasts with linezolid, which undergoes predominantly non-renal clearance with only ~30% excreted unchanged in urine.

Renal Clearance vs GFR
Cross-study
PNU-288034 active secretion vs Linezolid non-renal CL
2-4× GFR (animal); ~3× GFR (human)
Active secretion model for OAT3/MATE1 drug interaction studies.
Rat, monkey, and human PK data; Lai et al., JPET 2010.
Renal clearance Drug elimination Pharmacokinetic modeling

PNU-288034 Research Applications


Oxazolidinone Potency SAR Studies

The 2-fold improvement in S. aureus MIC₉₀ (2 μg/mL) relative to linezolid (4 μg/mL) [1] makes PNU-288034 a critical comparator for structure-activity relationship (SAR) studies investigating how thiomorpholine and difluorophenyl modifications enhance ribosomal binding. Researchers can use PNU-288034 to dissect the molecular basis of oxazolidinone potency gains without confounding variables introduced by entirely new scaffolds.

OAT3/MATE1 Renal Transport Studies

With defined Kₘ values of 44 ± 5 μM for OAT3 and 340 ± 55 μM for hMATE1 [1], PNU-288034 serves as a validated probe substrate for characterizing renal transporter function. The compound's active secretion (2-4× GFR in animals, ~3× GFR in humans) [1] enables quantitative studies of vectorial transport, drug-drug interactions (e.g., with probenecid increasing AUC by 170% [1]), and the prediction of renal clearance in drug development.

Oxazolidinone Cross-Resistance Mechanisms

PNU-288034's complete cross-resistance with linezolid against resistant S. aureus and E. faecalis mutants [1] positions it as a valuable tool for elucidating ribosomal binding site mutations and resistance mechanisms. Unlike tedizolid, which retains activity against some linezolid-resistant strains (MIC₉₀ of 0.5 μg/mL vs. 2 μg/mL for linezolid [2]), PNU-288034 shares the resistance profile of first-generation oxazolidinones, enabling focused study of class-wide resistance determinants.

Pilot-Scale Synthesis Process Benchmarking

The documented five-step pilot-scale synthesis with 41% overall yield and proven reproducibility across multiple campaigns [1] provides a validated process for academic and industrial laboratories requiring gram-to-kilogram quantities of PNU-288034. This established route, featuring a novel acid-catalyzed double Michael addition, offers a reliable starting point for further synthetic optimization or analog generation.

Application
Selection Property
Validation Focus
Oxazolidinone potency SAR
Thiomorpholine-difluorophenyl scaffold contribution
MIC endpoint comparison across analogs
Renal transporter (OAT3/MATE1) probe
Defined OAT3 and hMATE1 substrate kinetics
In vitro transporter uptake and DDI modeling
Oxazolidinone cross-resistance mechanisms
Linezolid cross-resistance profile
Ribosomal binding site mutation analysis
Pilot-scale synthesis and analog generation
Reproducible multi-step synthetic route
Process scalability and intermediate availability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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